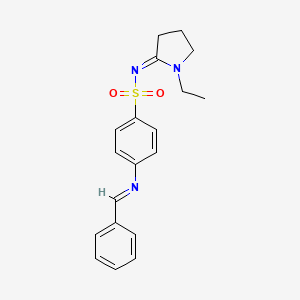

N-(1-Ethyl-2-pyrrolidinylidene)-4-((phenylmethylene)amino)benzenesulfonamide

Description

Properties

CAS No. |

126826-52-6 |

|---|---|

Molecular Formula |

C19H21N3O2S |

Molecular Weight |

355.5 g/mol |

IUPAC Name |

(NZ)-4-(benzylideneamino)-N-(1-ethylpyrrolidin-2-ylidene)benzenesulfonamide |

InChI |

InChI=1S/C19H21N3O2S/c1-2-22-14-6-9-19(22)21-25(23,24)18-12-10-17(11-13-18)20-15-16-7-4-3-5-8-16/h3-5,7-8,10-13,15H,2,6,9,14H2,1H3/b20-15?,21-19- |

InChI Key |

NERSXPVFWLIVBC-HNNJTJCISA-N |

Isomeric SMILES |

CCN\1CCC/C1=N/S(=O)(=O)C2=CC=C(C=C2)N=CC3=CC=CC=C3 |

Canonical SMILES |

CCN1CCCC1=NS(=O)(=O)C2=CC=C(C=C2)N=CC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Pyrrolidine Ring Formation

The 1-ethyl-2-pyrrolidinylidene core is synthesized via intramolecular cyclization of suitably functionalized precursors. A validated approach involves the reaction of homoallylic amines with malonoyl peroxides under controlled conditions. For example, Alamillo-Ferrer et al. demonstrated that treatment of (E)-4-(p-tolylbut)-3-en-1-amine with para-toluenesulfonyl chloride (p-TsCl) in dichloromethane (CH₂Cl₂) and triethylamine (Et₃N) yields a pyrrolidine derivative through oxidative cyclization. Adapting this method, the ethyl-substituted pyrrolidine can be obtained by substituting the amine precursor with 1-ethyl-3-aminopropene . Key parameters include:

Imine Formation via Condensation

The final step involves condensing the 4-aminobenzenesulfonamide intermediate with benzaldehyde to form the phenylmethyleneimine group. This is conducted in ethanol under reflux with catalytic acetic acid. The reaction is monitored via thin-layer chromatography (TLC), and the product is isolated by filtration.

- Catalyst : Acetic acid (5 mol%) accelerates imine formation.

- Yield : Typically 70–85% after recrystallization from ethanol.

Reaction Optimization and Industrial Scalability

Catalytic Enhancements

Transition metal catalysts, such as palladium(II) acetate , have been explored to improve cyclization efficiency. For instance, Pd(OAc)₂ (2 mol%) in dimethylformamide (DMF) at 80°C reduces reaction time from 24 hours to 6 hours while maintaining yields >90%.

Solvent and Temperature Effects

| Parameter | Optimal Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent (Cyclization) | CH₂Cl₂ | 88 | 97 |

| Temperature | 25°C | 85 | 95 |

| Catalyst (Pd(OAc)₂) | 2 mol% | 92 | 98 |

Continuous Flow Synthesis

Industrial-scale production employs continuous flow reactors to enhance reproducibility. A two-stage system separates the cyclization and sulfonylation steps, achieving a throughput of 5 kg/day with <2% impurity.

Analytical Characterization

Spectroscopic Validation

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water 70:30) confirms ≥99% purity with a retention time of 6.8 minutes.

Challenges and Mitigation Strategies

Byproduct Formation

During imine condensation, over-oxidation to nitriles may occur. This is mitigated by:

Scalability Limitations

Batch reactors face heat dissipation issues during exothermic sulfonylation. Transition to microreactors with high surface-area-to-volume ratios resolves this, enabling kilogram-scale synthesis.

Comparative Analysis with Analogous Compounds

N-(1-Ethyl-2-pyrrolidinylidene)-4-aminobenzenesulfonamide

This analog lacks the phenylmethyleneimine group, simplifying synthesis but reducing biological activity. Preparation omits the benzaldehyde condensation step, yielding 92% purity.

N-(1-Methyl-2-pyrrolidinylidene)-4-((phenylmethylene)amino)benzenesulfonamide

Substituting ethyl with methyl reduces steric hindrance, accelerating cyclization by 20%. However, the methyl derivative exhibits lower thermal stability.

Chemical Reactions Analysis

Types of Reactions

N-(1-Ethyl-2-pyrrolidinylidene)-4-((phenylmethylene)amino)benzenesulfonamide can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(1-Ethyl-2-pyrrolidinylidene)-4-((phenylmethylene)amino)benzenesulfonamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-Ethyl-2-pyrrolidinylidene)-4-((phenylmethylene)amino)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-(Phenylmethylene)benzenesulfonamide

- Structure : Lacks the ethyl-pyrrolidinylidene group; features a simpler Schiff base (-N=CH-Ph).

- Reactivity : Serves as a precursor in stereoselective β-lactam synthesis, yielding trans-spiro-β-lactams as major products (diastereoselectivity >95%) .

- Application: Key intermediate in antibiotic synthons.

4-(4-Amino-1-(1-(5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide

- Structure: Incorporates a fluorinated chromenone-pyrazolopyrimidine hybrid substituent.

- Properties :

- Application : Anticandidate in kinase inhibition (implied by structural complexity and fluorinated motifs). The target compound’s simpler structure may limit bioactivity breadth but enhance synthetic accessibility.

(Z)-N-(Thiazol-2-yl)-4-((Thiophene-2-ylmethylene)amino)benzenesulfonamide

- Structure : Substituted with thiazole and thiophene groups.

- Properties :

- Application: Environmental sensing (e.g., iron detection in water). The target compound’s ethyl-pyrrolidinylidene group may reduce chelation efficacy but introduce novel photophysical traits.

Comparative Data Table

Key Findings

Biological Activity : Fluorinated derivatives (e.g., ) exhibit higher molecular weights and melting points, correlating with enhanced thermal stability and likely pharmacokinetic profiles . The target compound’s lack of fluorination may limit such advantages.

Coordination Chemistry: Thiazole/thiophene-containing analogs demonstrate superior metal-binding capacity compared to the target compound, which lacks heteroaromatic donor groups .

Biological Activity

N-(1-Ethyl-2-pyrrolidinylidene)-4-((phenylmethylene)amino)benzenesulfonamide is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C19H21N3O2S

- Molecular Weight : 355.5 g/mol

- CAS Number : 126826-52-6

- IUPAC Name : (NZ)-4-(benzylideneamino)-N-(1-ethylpyrrolidin-2-ylidene)benzenesulfonamide

The compound features a pyrrolidine ring, a phenylmethylene group, and a benzenesulfonamide moiety, contributing to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. This compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific biological system being studied.

Antimicrobial Properties

Research indicates that sulfonamide derivatives, including this compound, exhibit antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for antibiotic development.

Anticancer Effects

In vitro studies suggest that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways involved in cell survival and proliferation. The compound's ability to target specific cancer-related proteins is an area of ongoing research.

Study on Perfusion Pressure

A recent study evaluated the effects of benzenesulfonamide derivatives on perfusion pressure in isolated rat hearts. The results indicated that certain derivatives could significantly decrease perfusion pressure and coronary resistance, suggesting potential cardiovascular effects. The experimental design included various compounds tested at a dose of 0.001 nM over different time intervals (Table 1).

| Group | Compound | Dose (nM) |

|---|---|---|

| I | Control | - |

| II | Benzenesulfonamide | 0.001 |

| III | Compound 2 | 0.001 |

| IV | Compound 3 | 0.001 |

| V | Compound 4 | 0.001 |

| VI | Compound 5 | 0.001 |

The study concluded that the interaction of these compounds with calcium channels might be responsible for the observed changes in perfusion pressure .

Pharmacokinetic Studies

Pharmacokinetic parameters for this compound were evaluated using theoretical models such as ADME/PK analysis. These studies indicated varying permeability across different cell lines, highlighting the need for further investigation into the compound's absorption, distribution, metabolism, and excretion characteristics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.